molecular formula C12H15NO4S B1226783 4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester

4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester

Cat. No.: B1226783
M. Wt: 269.32 g/mol
InChI Key: CDDQAQPBRRMWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester is an oxo carboxylic acid.

Scientific Research Applications

  • Synthesis of Novel Compounds : This compound has been used in the synthesis of novel chemical derivatives. For instance, it was involved in the synthesis of α-ketoamide derivatives, which are important in medicinal chemistry and drug design (El‐Faham et al., 2013).

  • Chromatographic Analysis : It has applications in chromatography, such as in the high-performance liquid chromatographic determination of biologically important thiols. This involves using the compound as a fluorogenic labeling agent for more efficient and selective detection (Gatti et al., 1990).

  • Stereochemical Studies : The compound has been utilized in stereochemical investigations to understand the configuration and conformational equilibrium in chemical structures, which is crucial for designing molecules with desired properties (Bogdanov et al., 2004).

  • Pharmaceutical Research : In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their potential as local anesthetic and antiarrhythmic agents. This indicates its significance in developing new therapeutic drugs (Al-Obaid et al., 1998).

  • Organic Chemistry Research : It plays a role in the preparation of esters and understanding the bromination of various carboxylic acids and aldehydes. This is significant in the field of organic synthesis and chemical transformations (Chadwick et al., 1973).

  • Bioinorganic Chemistry : The compound has been used in the synthesis of Co(II) complexes with Schiff bases derived from thiophene-2-glyoxal, indicating its relevance in bioinorganic chemistry and the study of metal-ligand interactions (Singh et al., 2009).

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

[2-(ethylamino)-2-oxoethyl] 4-oxo-4-thiophen-2-ylbutanoate

InChI

InChI=1S/C12H15NO4S/c1-2-13-11(15)8-17-12(16)6-5-9(14)10-4-3-7-18-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,15)

InChI Key

CDDQAQPBRRMWHR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC(=O)CCC(=O)C1=CC=CS1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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